N,N'-1,3-phenylenebis(3-chlorobenzamide)
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Overview
Description
N,N'-1,3-phenylenebis(3-chlorobenzamide) is a synthetic compound that is widely used in scientific research. Its chemical formula is C27H20Cl2N2O2, and it is also known as bis-3-chloro-4-benzamidobenzophenone or BPB. This compound has a variety of applications in biochemistry and molecular biology due to its ability to bind to proteins and other biomolecules. In
Scientific Research Applications
N,N'-1,3-phenylenebis(3-chlorobenzamide) has a wide range of applications in scientific research. One of its primary uses is as a protein crosslinking agent. It can be used to covalently link two proteins together, allowing researchers to study protein-protein interactions and protein structure. Additionally, BPB can be used to label proteins for detection and purification purposes. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N,N'-1,3-phenylenebis(3-chlorobenzamide) is based on its ability to form covalent bonds with proteins and other biomolecules. The compound contains two benzamide groups that can react with the amino or carboxyl groups of proteins, resulting in the formation of a stable covalent bond. This crosslinking can alter the structure and function of the proteins, allowing researchers to study their properties in more detail.
Biochemical and Physiological Effects
N,N'-1,3-phenylenebis(3-chlorobenzamide) has been shown to have a variety of biochemical and physiological effects. In one study, it was found to inhibit the activity of the proteasome, a cellular complex responsible for protein degradation. This inhibition can lead to the accumulation of damaged proteins and ultimately cell death. Additionally, BPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-1,3-phenylenebis(3-chlorobenzamide) in lab experiments is its ability to crosslink proteins and other biomolecules. This allows researchers to study protein-protein interactions and protein structure in more detail. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using BPB is that it can be toxic to cells at high concentrations. Careful dosing and experimentation is required to ensure that the compound is not causing unwanted effects.
Future Directions
There are several potential future directions for research involving N,N'-1,3-phenylenebis(3-chlorobenzamide). One area of interest is the development of BPB-based anti-cancer drugs. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, researchers may investigate the use of BPB as a protein labeling agent in live cells, allowing for the study of protein dynamics and localization. Finally, the use of BPB in combination with other crosslinking agents may lead to the development of new techniques for studying protein structure and function.
Synthesis Methods
The synthesis of N,N'-1,3-phenylenebis(3-chlorobenzamide) involves the reaction of 3-chlorobenzoic acid with 4-aminoacetophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with standard equipment.
properties
IUPAC Name |
3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-6-1-4-13(10-15)19(25)23-17-8-3-9-18(12-17)24-20(26)14-5-2-7-16(22)11-14/h1-12H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBACOFQDYETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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